![molecular formula C20H11Cl B3055801 3-Chloroperylene CAS No. 67024-83-3](/img/structure/B3055801.png)
3-Chloroperylene
Overview
Description
3-Chloroperylene is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a highly reactive compound that has been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
Fumigant Persistence and Emission Control
3-Chloroperylene, as a chemical compound, may be analogous in behavior to other chlorinated compounds used in agriculture, such as 1,3-dichloropropene. Studies have focused on the persistence and emission of such fumigants from soil, highlighting the importance of application methods in controlling their environmental impact. Chellemi et al. (2013) found that combining a pre-application soil seal with low soil disturbance application technology could lead to greater soil vapor concentrations and reduced atmospheric emission of chlorinated fumigants (Chellemi et al., 2013).
Chemical Industry Risk Assessment
The risk analysis of chemical industries, including those dealing with chlorinated compounds, is crucial. Khan and Abbasi (1999) developed a computer automated tool, maxcred-III, for risk analysis in a chemical industry manufacturing linear alkyl benzene. The study provides insights into handling and managing chemicals like 3-Chloroperylene, emphasizing the need for safety consciousness and accident-prevention strategies in chemical industries (Khan & Abbasi, 1999).
Synthesis and Biomedical Applications
In the field of synthesis and biomedical research, the behavior of 3-Chloroperylene can be compared to similar chemical structures. Naidu et al. (2012) utilized polymer-supported catalysts in the synthesis of compounds with significant anti-viral activity against tobacco mosaic virus. This indicates the potential biomedical applications of structurally similar compounds like 3-Chloroperylene in drug development and disease treatment (Naidu et al., 2012).
Environmental Fate and Transport Modeling
Studies on compounds like 1,3-dichloropropene provide insights into the environmental fate and transport of chlorinated compounds, which could be extrapolated to 3-Chloroperylene. Wang et al. (2000) used a two-dimensional model to simulate the emission and concentration distribution in soil profiles. Such modeling is essential for understanding the environmental behavior of 3-Chloroperylene, particularly its impact on soil and air quality (Wang et al., 2000).
properties
IUPAC Name |
3-chloroperylene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl/c21-18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQIKQJOYFRONC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00217237 | |
Record name | Perylene, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00217237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroperylene | |
CAS RN |
67024-83-3 | |
Record name | Perylene, 3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067024833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perylene, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00217237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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